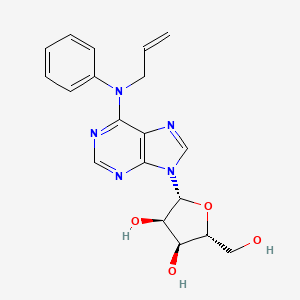
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified nucleoside derivative of adenosine, where the hydrogen atoms at the N(6) position of the adenosine molecule are replaced by a phenyl and an allyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the alkylation of adenosine. One common method is to react adenosine with phenyl and allyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a hydroxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of thioethers or amines.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as adenosine receptors or enzymes involved in nucleotide metabolism. The phenyl and allyl groups may enhance the binding affinity and selectivity of the compound for these targets, leading to modulation of signaling pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(6)-Benzyladenosine: Similar structure but with a benzyl group instead of a phenyl and allyl group.
N(6)-Cyclohexyladenosine: Contains a cyclohexyl group at the N(6) position.
N(6)-Methyladenosine: Contains a methyl group at the N(6) position.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both phenyl and allyl groups, which may confer distinct biological activities and chemical properties compared to other N(6)-substituted adenosine derivatives. This dual substitution can enhance its potential as a therapeutic agent by providing a balance between hydrophobic and hydrophilic interactions with biological targets.
Propriétés
Numéro CAS |
71735-91-6 |
|---|---|
Formule moléculaire |
C19H21N5O4 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-prop-2-enylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c1-2-8-23(12-6-4-3-5-7-12)17-14-18(21-10-20-17)24(11-22-14)19-16(27)15(26)13(9-25)28-19/h2-7,10-11,13,15-16,19,25-27H,1,8-9H2/t13-,15-,16-,19-/m1/s1 |
Clé InChI |
JKOCKLFBFNXCOT-NVQRDWNXSA-N |
SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
SMILES isomérique |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Synonymes |
BM 11,189 BM 11189 BM-11189 N(6)-phenyl-N(6)-allyladenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















